molecular formula C14H10BrNO4 B047577 Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester CAS No. 122277-23-0

Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester

Cat. No. B047577
M. Wt: 336.14 g/mol
InChI Key: QMOXBJDDWVEGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Mechanism Of Action

Bromfenac inhibits COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester reduces the production of prostaglandins and thus reduces inflammation and pain.

Biochemical And Physiological Effects

Bromfenac has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Bromfenac has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response.

Advantages And Limitations For Lab Experiments

Bromfenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation. However, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. It can also have off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester. One area of interest is its potential use in the treatment of cancer. Bromfenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of Alzheimer's disease. Bromfenac has been shown to reduce amyloid-β-induced neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the potential clinical applications of Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester in these areas.

Synthesis Methods

Bromfenac can be synthesized by reacting benzoic acid with 5-bromosalicylic acid in the presence of thionyl chloride and then esterifying the resulting acid with phenol and carbonyldiimidazole. The final product is purified by recrystallization.

Scientific Research Applications

Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Bromfenac is also being investigated for its potential use in the treatment of cancer and Alzheimer's disease.

properties

CAS RN

122277-23-0

Product Name

Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

phenyl 5-bromo-2-carbamoyloxybenzoate

InChI

InChI=1S/C14H10BrNO4/c15-9-6-7-12(20-14(16)18)11(8-9)13(17)19-10-4-2-1-3-5-10/h1-8H,(H2,16,18)

InChI Key

QMOXBJDDWVEGSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N

Other CAS RN

122277-23-0

synonyms

phenyl 5-bromo-2-carbamoyloxy-benzoate

Origin of Product

United States

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